5-Chloro-4-methyl-N,N-bis(prop-2-enyl)-2-propoxybenzenesulfonamide
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Overview
Description
5-Chloro-4-methyl-N,N-bis(prop-2-enyl)-2-propoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a chloro group, a methyl group, propoxy group, and bis(prop-2-enyl) groups attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-N,N-bis(prop-2-enyl)-2-propoxybenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Nitration: Nitration of 4-methyl-2-propoxybenzenesulfonamide to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Chlorination of the aromatic ring to introduce the chloro group.
Alkylation: Alkylation of the amino group with prop-2-enyl bromide to form the bis(prop-2-enyl) derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. Continuous flow reactors and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-N,N-bis(prop-2-enyl)-2-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzenesulfonamide derivatives.
Scientific Research Applications
5-Chloro-4-methyl-N,N-bis(prop-2-enyl)-2-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: As a sulfonamide derivative, it has potential antimicrobial properties and is investigated for its efficacy against bacterial infections.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-N,N-bis(prop-2-enyl)-2-propoxybenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N,N-bis(prop-2-enyl)-2-propoxybenzenesulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.
5-Chloro-4-methyl-2-propoxybenzenesulfonamide: Lacks the bis(prop-2-enyl) groups, which may influence its solubility and interaction with biological targets.
5-Chloro-4-methyl-N,N-diallyl-2-propoxybenzenesulfonamide: Similar structure but with different alkyl groups, potentially altering its chemical and biological properties.
Uniqueness
5-Chloro-4-methyl-N,N-bis(prop-2-enyl)-2-propoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and bis(prop-2-enyl) groups enhances its versatility in synthetic applications and its potential as a bioactive compound.
Properties
IUPAC Name |
5-chloro-4-methyl-N,N-bis(prop-2-enyl)-2-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3S/c1-5-8-18(9-6-2)22(19,20)16-12-14(17)13(4)11-15(16)21-10-7-3/h5-6,11-12H,1-2,7-10H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRYTEZDJNQYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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